molecular formula C20H18BrN5O3S3 B4977475 N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide

Cat. No.: B4977475
M. Wt: 552.5 g/mol
InChI Key: UVHJPPJRFSDIHB-UHFFFAOYSA-N
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Description

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide is a complex organic compound that features a unique structure incorporating multiple thiazole rings, a benzamide group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization, sulfonation, and amidation reactions under controlled conditions. Common reagents used in these steps include thionyl chloride, sulfuryl chloride, and various amines.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole rings may interact with nucleic acids or proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide is unique due to its combination of thiazole rings and sulfonamide group, which confer specific chemical reactivity and biological activity not commonly found in simpler compounds.

Properties

IUPAC Name

N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S3.BrH/c1-12-17(30-20(22-12)25-18(26)13-5-3-2-4-6-13)16-11-29-19(24-16)23-14-7-9-15(10-8-14)31(21,27)28;/h2-11H,1H3,(H,23,24)(H2,21,27,28)(H,22,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHJPPJRFSDIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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